molecular formula C6H14O3 B8345680 3-Methoxypentane-1,5-diol

3-Methoxypentane-1,5-diol

Cat. No. B8345680
M. Wt: 134.17 g/mol
InChI Key: VHFVMYBTUDFQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxypentane-1,5-diol is a useful research compound. Its molecular formula is C6H14O3 and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxypentane-1,5-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxypentane-1,5-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methoxypentane-1,5-diol

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

3-methoxypentane-1,5-diol

InChI

InChI=1S/C6H14O3/c1-9-6(2-4-7)3-5-8/h6-8H,2-5H2,1H3

InChI Key

VHFVMYBTUDFQNW-UHFFFAOYSA-N

Canonical SMILES

COC(CCO)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25 ml of methyl trifluoromethylsulfonate are added to a solution of 30 g of diethyl 3-hydroxyglutarate and 33 ml of 2,6-di-tert-butylpyridine in 500 ml of DCM and the mixture is refluxed for 5 hours. After cooling, 500 ml of a 0.5N solution of HCl are added, the organic phase is decanted and dried over magnesium sulfate and the solvent is evaporated off under vacuum. The solid obtained is taken up with 200 ml of anhydrous THF, the mixture is filtered and the filtrate is then cooled to -5° C. 160 ml of a 1M solution of lithium aluminum hydride in THF are then added slowly and the mixture is stirred for 16 hours, the temperature being allowed to rise to RT. The reaction mixture is cooled to 0° C. and 5.5 ml of water, 18 ml of a 15% solution of NaOH and 5.5 ml of water are added successively. The mineral salts are filtered off and the filtrate is evaporated under vacuum to give the expected product after distillation under reduced pressure. B.p.=104° C. under 1.5 Pa.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of LAH (1.77 g, 46.6 mmol) in THF (40 mL) under N2 was cooled to 0° C. and was added dimethyl 3-methoxypentanedioate (3.7 g, 19.5 mmol). The mixture was stirred overnight. Aqueous NaOH (1 N, 12 mL) was added at 0° C. The mixture was filtered and the cake was washed with EtOAc 3 times. The filtrate was dried and concentrated to give 3-methoxypentane-1,5-diol (1 g, 38%). 1H-NMR (CDCl3): 1.75 (m, 4H), 2.62 (s, 2H), 3.37 (m, 3H), 3.6 (m, 2H), 3.7 (m, 4H).
Name
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
dimethyl 3-methoxypentanedioate
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three

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